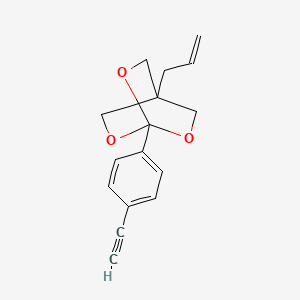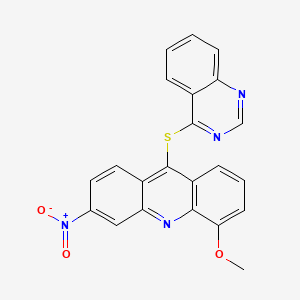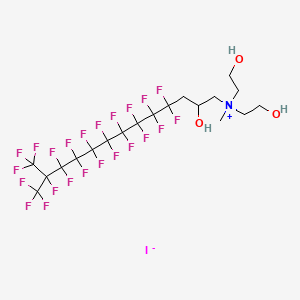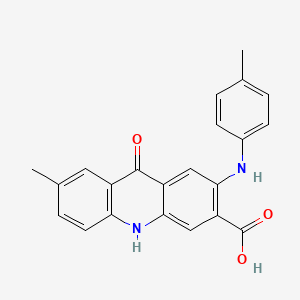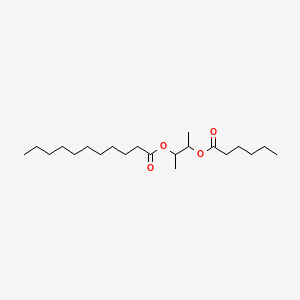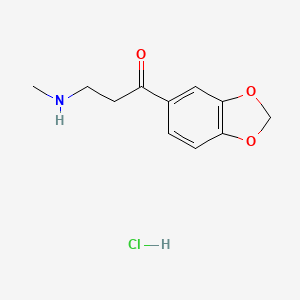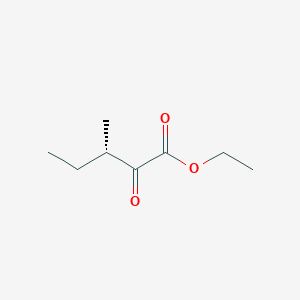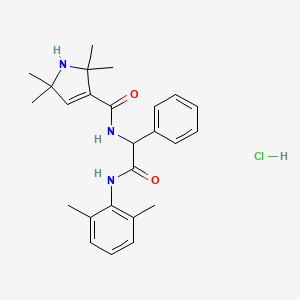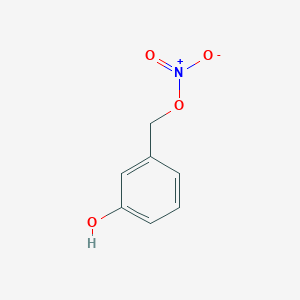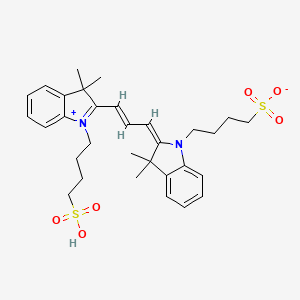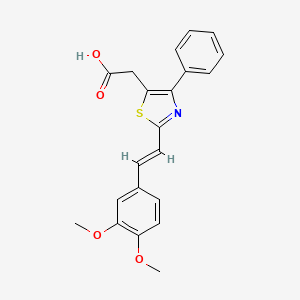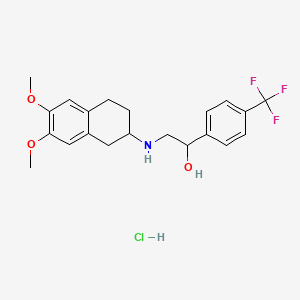
Benzenemethanol, alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST 590 is a carbon steel material known for its high strength and cost-effectiveness. It is widely used in various industrial applications due to its excellent mechanical properties and recyclability. This compound is particularly valued for its ability to be recycled up to 100%, making it an environmentally friendly option for many industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ST 590 involves the alloying of iron with carbon and other elements to achieve the desired mechanical properties. The process typically includes the following steps:
Melting: Iron ore is melted in a blast furnace along with coke and limestone.
Alloying: Carbon and other alloying elements are added to the molten iron to achieve the desired composition.
Casting: The molten alloy is cast into molds to form ingots or other shapes.
Hot Rolling: The cast shapes are hot-rolled to achieve the final dimensions and mechanical properties.
Industrial Production Methods
In industrial settings, the production of ST 590 involves large-scale operations with advanced machinery. The process includes:
Continuous Casting: The molten alloy is continuously cast into slabs, which are then cut to the desired length.
Hot Rolling: The slabs are hot-rolled to reduce thickness and improve mechanical properties.
Cold Rolling: For certain applications, the hot-rolled steel is further processed through cold rolling to achieve a smoother surface and tighter tolerances.
Analyse Des Réactions Chimiques
Types of Reactions
ST 590 undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents, iron oxides can be reduced back to metallic iron.
Substitution: Alloying elements can substitute for iron atoms in the crystal lattice, altering the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen and moisture are common reagents that cause oxidation. This reaction typically occurs at ambient conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used at high temperatures to reduce iron oxides.
Substitution: Alloying elements like chromium, nickel, and manganese are added during the melting process to achieve specific properties.
Major Products Formed
Oxidation: Iron oxides (Fe2O3, Fe3O4)
Reduction: Metallic iron (Fe)
Substitution: Alloyed steel with enhanced properties
Applications De Recherche Scientifique
ST 590 has a wide range of scientific research applications, including:
Chemistry: Used as a material for constructing laboratory equipment and reaction vessels due to its high strength and resistance to corrosion.
Biology: Employed in the fabrication of medical devices and surgical instruments.
Medicine: Utilized in the production of implants and prosthetics.
Mécanisme D'action
The mechanism by which ST 590 exerts its effects is primarily through its mechanical properties. The high strength and toughness of the material are due to the presence of carbon and other alloying elements, which enhance the crystal lattice structure of iron. The molecular targets and pathways involved include the formation of strong metallic bonds and the substitution of alloying elements in the crystal lattice.
Comparaison Avec Des Composés Similaires
Similar Compounds
E335: Another high-strength carbon steel with similar mechanical properties.
Phosphor Bronze: A copper alloy with high strength and corrosion resistance but higher cost compared to ST 590.
Uniqueness
ST 590 is unique due to its combination of high strength, cost-effectiveness, and recyclability. Unlike phosphor bronze, ST 590 is more affordable and can be recycled up to 100%, making it a more sustainable option for various applications .
Propriétés
Numéro CAS |
116680-76-3 |
|---|---|
Formule moléculaire |
C21H25ClF3NO3 |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H24F3NO3.ClH/c1-27-19-10-14-5-8-17(9-15(14)11-20(19)28-2)25-12-18(26)13-3-6-16(7-4-13)21(22,23)24;/h3-4,6-7,10-11,17-18,25-26H,5,8-9,12H2,1-2H3;1H |
Clé InChI |
QOAODVHYSVCELN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


